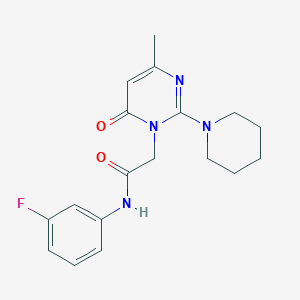

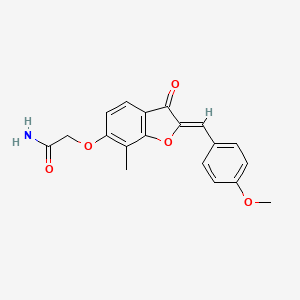

![molecular formula C25H21N3O2 B2860644 8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-99-6](/img/structure/B2860644.png)

8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to the class of quinoline derivatives. Quinolines are nitrogenous tertiary bases and have been used in medicinal chemistry due to their versatile applications .

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. For instance, one method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Supramolecular Aggregation Influenced by Substitution

Research demonstrates how the substitution on dihydrobenzopyrazoloquinolines affects the dimensionality of supramolecular aggregation, with compounds linked by hydrogen bonds forming complex structures. This highlights the compound's potential in designing molecular structures with specific properties (Portilla et al., 2005).

Microwave-Assisted Synthesis

The rate of synthesis for pyrazolo[3,4-b]quinolines containing a 1,8-naphthyridine moiety is significantly enhanced under microwave irradiation, showcasing an efficient method for producing these compounds with improved yields (Mogilaiah et al., 2003).

Antimicrobial Applications

- Potential Antimicrobial Agents: Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Holla et al., 2006).

Material Science Applications

- Structural and Optical Properties: The structural and optical properties of certain pyrazoloquinoline derivatives have been studied, revealing that they form nanocrystallites dispersed in an amorphous matrix when deposited as thin films. These findings could be relevant for applications in optoelectronics and materials science (Zeyada et al., 2016).

Synthetic Chemistry Applications

- Efficient Synthesis Techniques: Various studies have developed efficient synthesis methods for creating structurally complex quinoline derivatives. For example, an "on water" protocol for synthesizing benzopyrazoloquinoline diones demonstrates the potential for green chemistry approaches in synthesizing complex heterocyclic compounds (Rajesh et al., 2011).

Biological Activity Investigations

- Estrogen Receptor Ligands: The preparation of novel pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor showcases the compound's relevance in medicinal chemistry and hormone receptor research (Kasiotis et al., 2006).

Mecanismo De Acción

Target of Action

Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimalarial , antifungal , and antibacterial properties.

Mode of Action

For instance, some quinoline derivatives have been reported to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria .

Biochemical Pathways

Quinoline derivatives have been reported to interfere with various biochemical pathways, leading to their broad-spectrum anti-infective properties .

Result of Action

Quinoline derivatives have been reported to exhibit potent in vitro antimalarial activity . They have also shown promising antifungal and antibacterial activities.

Propiedades

IUPAC Name |

8-ethoxy-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c1-3-30-20-13-14-23-21(15-20)25-22(16-26-23)24(17-7-5-4-6-8-17)27-28(25)18-9-11-19(29-2)12-10-18/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAIBQOMYMUAPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

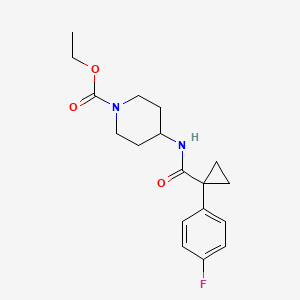

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2860561.png)

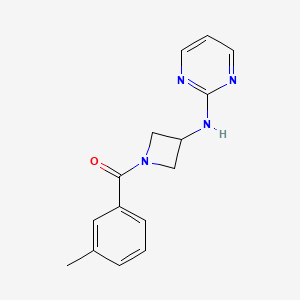

![2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole](/img/structure/B2860563.png)

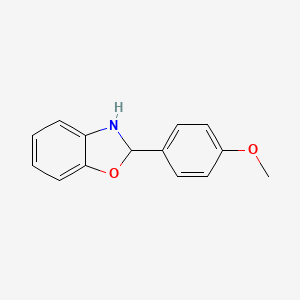

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2860565.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide](/img/structure/B2860566.png)

![N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide](/img/no-structure.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide](/img/structure/B2860571.png)

![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)